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molecular formula C10H11N3O B8537487 1-Amino-2-(p-methoxyphenyl)imidazole

1-Amino-2-(p-methoxyphenyl)imidazole

Cat. No. B8537487
M. Wt: 189.21 g/mol
InChI Key: AIMNGCFYHBLXMA-UHFFFAOYSA-N
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Patent
US04956470

Procedure details

9.0 g of sodium hydride (55 percent dispersion in oil) are suspended in 600 ml of absolute tetrahydrofuran. 8.5 g of 2-(p-methoxyphenyl)imidazole are added thereto within 5 minutes. The mixture is stirred until hydrogen is no longer liberated (1 hour). Then, 34.5 g of O-diphenylphosphinylhydroxylamine are added portionwise thereto at 10° and the mixture is stirred at 10° for an additional 40 minutes and then at room temperature for 18 hours. Saturated sodium chloride solution is added thereto at 5° and the mixture is subsequently extracted with methylene chloride/methanol (99.5:0.5). The extract is dried over sodium sulfate and evaporated. There is obtained 1-amino-2-(p-methoxyphenyl)imidazole as a brown oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[NH:12][CH:13]=[CH:14][N:15]=2)=[CH:7][CH:6]=1.[H][H].C1(P(C2C=CC=CC=2)(O[NH2:27])=O)C=CC=CC=1.[Cl-].[Na+]>O1CCCC1>[NH2:27][N:15]1[CH:14]=[CH:13][N:12]=[C:11]1[C:8]1[CH:7]=[CH:6][C:5]([O:4][CH3:3])=[CH:10][CH:9]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1NC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
34.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(ON)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
at 10° and the mixture is stirred at 10° for an additional 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1 hour)
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
at 5° and the mixture is subsequently extracted with methylene chloride/methanol (99.5:0.5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NN1C(=NC=C1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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